molecular formula C7H11NS B13107580 2-Ethyl-4-methylthiophen-3-amine CAS No. 87675-36-3

2-Ethyl-4-methylthiophen-3-amine

Cat. No.: B13107580
CAS No.: 87675-36-3
M. Wt: 141.24 g/mol
InChI Key: IIGBMSKTURWTGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-4-methylthiophen-3-amine is a thiophene derivative, a class of compounds known for their diverse applications in medicinal chemistry and material science. Thiophene itself is a five-membered heterocycle containing one sulfur atom, and its derivatives exhibit a wide range of biological and chemical properties .

Preparation Methods

The synthesis of 2-Ethyl-4-methylthiophen-3-amine can be achieved through various methods. One common approach involves the cyclization of 2,5-dimethyl-3-thiaadipic acid in the presence of anhydride and alkali to obtain 2,4-dimethyltetrahydrothiophene-3-ketone. This intermediate is then condensed with hydroxylamine or its salt, followed by rearrangement to yield this compound . This method is suitable for industrial-scale production due to its high yield and scalability.

Chemical Reactions Analysis

2-Ethyl-4-methylthiophen-3-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Ethyl-4-methylthiophen-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-4-methylthiophen-3-amine involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In medicinal applications, it may act as an enzyme inhibitor or receptor modulator, depending on the specific derivative and target pathway .

Comparison with Similar Compounds

2-Ethyl-4-methylthiophen-3-amine can be compared with other thiophene derivatives such as:

What sets this compound apart is its unique substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

87675-36-3

Molecular Formula

C7H11NS

Molecular Weight

141.24 g/mol

IUPAC Name

2-ethyl-4-methylthiophen-3-amine

InChI

InChI=1S/C7H11NS/c1-3-6-7(8)5(2)4-9-6/h4H,3,8H2,1-2H3

InChI Key

IIGBMSKTURWTGV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CS1)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.